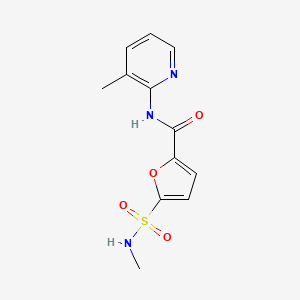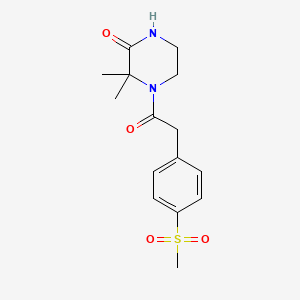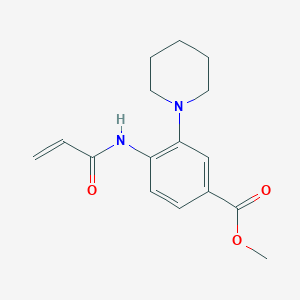
N-(3-methylpyridin-2-yl)-5-(N-methylsulfamoyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This chemical compound is part of a broader category of substances studied for their potential applications in various fields of science. Its structure suggests it could have interesting chemical and physical properties, which have prompted detailed investigations.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions starting from base chemicals like pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl 2-cyanoacetate, and involves processes like N-[11C]methylation and purification through high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE) to achieve high radiochemical yield and purity (Wang et al., 2018).
Molecular Structure Analysis
Computational chemistry methods, including FT-IR, NMR, and X-ray diffraction, are employed to characterize the molecular structure of synthesized compounds. These techniques provide insight into the compound's molecular geometry, bonding, and electronic properties, as seen in studies involving water-mediated synthesis of complex carboxamides (Jayarajan et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-(3-methylpyridin-2-yl)-5-(N-methylsulfamoyl)furan-2-carboxamide is a compound of interest in various research fields due to its unique chemical structure and potential applications. The compound has been studied in the context of synthesizing and understanding its properties and reactivity patterns. For instance, the synthesis and properties of related furan and pyridine derivatives have been explored to understand their potential in various applications, including their use as intermediates in the development of pharmaceuticals and materials (El’chaninov & Aleksandrov, 2017; Aleksandrov & El’chaninov, 2017).
Potential Medical Applications
Research into the medical applications of compounds related to N-(3-methylpyridin-2-yl)-5-(N-methylsulfamoyl)furan-2-carboxamide has shown promising results. For example, studies have explored the antibacterial activities of similar compounds, suggesting their potential use in developing new antimicrobial agents (Zanatta et al., 2007). Additionally, compounds with related structures have been investigated for their role in DNA binding and recognition, hinting at their utility in molecular biology and drug development (Wolter et al., 2009).
Advanced Materials and Imaging
The compound and its derivatives are also of interest in the development of advanced materials and imaging techniques. For instance, research has focused on the synthesis of related compounds for use in positron emission tomography (PET) imaging, which could have implications for diagnosing and studying neuroinflammatory diseases (Horti et al., 2019). This underscores the potential of N-(3-methylpyridin-2-yl)-5-(N-methylsulfamoyl)furan-2-carboxamide related compounds in biomedical imaging and diagnostics.
Corrosion Inhibition
Interestingly, similar heterocyclic compounds have been studied for their corrosion inhibition properties, suggesting applications in protecting materials against corrosion. Research in this area has revealed that such compounds can offer significant protection for metals in corrosive environments, which is crucial for extending the life of industrial machinery and infrastructure (Palayoor et al., 2017).
Propiedades
IUPAC Name |
N-(3-methylpyridin-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-8-4-3-7-14-11(8)15-12(16)9-5-6-10(19-9)20(17,18)13-2/h3-7,13H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNMDVPFMMLSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)-5-(N-methylsulfamoyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate](/img/structure/B2483942.png)
![N-(furan-2-ylmethyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2483943.png)


![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2483948.png)

![N-(2,4-dimethoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2483950.png)





methanone](/img/structure/B2483963.png)